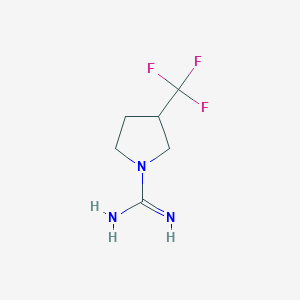

3-(Trifluoromethyl)pyrrolidine-1-carboximidamide

Description

3-(Trifluoromethyl)pyrrolidine-1-carboximidamide is a pyrrolidine-derived compound featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyrrolidine ring and a carboximidamide functional group. This structure confers unique electronic and steric properties, making it a key scaffold in medicinal chemistry, particularly as a sphingosine kinase 2 (SphK2) inhibitor . Its trifluoromethyl group enhances metabolic stability and influences binding affinity through hydrophobic and electron-withdrawing effects.

Properties

IUPAC Name |

3-(trifluoromethyl)pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N3/c7-6(8,9)4-1-2-12(3-4)5(10)11/h4H,1-3H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCMQPIWKXRLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation via [3+2] Cycloaddition

One of the most effective methods for synthesizing substituted pyrrolidines is the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes. For trifluoromethyl-substituted pyrrolidines, this method can be adapted by using trifluoromethyl-containing precursors.

- Process: Generation of azomethine ylides from imines and subsequent cycloaddition with alkenes bearing trifluoromethyl substituents.

- Catalysts: Organocatalysts such as cinchona alkaloids have been employed to achieve high stereoselectivity and yields (26% to 88%) depending on substrate scope.

- Conditions: Typically conducted at room temperature with bases like DBU in chlorobenzene solvent for 6 hours.

Organocatalyzed Electrochemical Synthesis

A novel approach involves the organocatalyzed electrochemical synthesis of pyrrolidine frameworks, which can incorporate trifluoromethyl groups.

- Method: Electrochemical dehydrogenation of N-allyl amides followed by coupling with 1,3-dicarbonyl compounds.

- Electrodes: Reticulated vitreous carbon (RVC) anode and platinum cathode.

- Parameters: Current density ~0.1 mA/cm², reaction time ~4.4 hours under argon atmosphere.

- Advantages: Metal-free, mild conditions, and environmentally friendly.

Nucleophilic Aromatic Substitution and Cyclization

For the introduction of the carboximidamide group, nucleophilic aromatic substitution (SNAr) of halogenated nitroarenes with guanidine derivatives followed by base-induced cyclization is a robust method.

- Starting Materials: 2-halonitroarenes and N-substituted guanidines or amidines.

- Reaction: N-arylation via SNAr mechanism followed by cyclization to form heterocyclic carboximidamide structures.

- Catalysts/Bases: Sodium hydroxide, potassium tert-butoxide, or sodium methoxide in methanol.

- Yields: Good to excellent yields of N-oxides and subsequent cyclized products.

Superbase-Catalyzed Functionalization

Superbase catalysts such as potassium tert-butoxide (tBuOK) have been used for the α-sp³ C–H functionalization of tertiary enaminones, leading to substituted pyrroles and related heterocycles.

- Conditions: Ambient temperature in DMSO solvent.

- Yields: High yields ranging from 48% to 94%, demonstrating the efficiency of this approach for functionalized heterocycle synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides, alkenes, DBU, r.t. | 26–88 | Stereoselective, mild conditions | Substrate specificity |

| Organocatalyzed Electrochemical | N-allyl amides, 1,3-dicarbonyls, RVC anode, Pt cathode, argon | Not specified (~high) | Metal-free, green chemistry | Requires electrochemical setup |

| SNAr and Cyclization | 2-halonitroarenes, guanidines, NaOH/tBuOK | Good to excellent | Robust, scalable | Multi-step, requires strong bases |

| Superbase-Catalyzed Functionalization | tBuOK, DMSO, tertiary enaminones | 48–94 | High yields, mild temperature | Limited to certain substrates |

Research Findings and Observations

- The [3+2] cycloaddition method is versatile and can be adapted for various trifluoromethyl-substituted pyrrolidines with good stereocontrol.

- Organocatalyzed electrochemical synthesis represents a modern, environmentally friendly approach that avoids metal catalysts and harsh reagents.

- The SNAr followed by cyclization strategy is well-documented for the synthesis of carboximidamide derivatives on pyrrolidine frameworks, providing high purity products suitable for pharmaceutical use.

- Use of superbase catalysts enables efficient functionalization of heterocycles, expanding the scope of accessible derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyrrolidine-1-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolidine compounds .

Scientific Research Applications

Pharmaceutical Development

3-(Trifluoromethyl)pyrrolidine-1-carboximidamide has been explored for its antiviral properties. Research indicates that derivatives of this compound can inhibit viral replication by interfering with viral entry into host cells and disrupting protein synthesis. The trifluoromethyl group enhances binding affinity to viral proteins, making it a candidate for developing antiviral therapeutics.

Biological Studies

The compound serves as a valuable tool for studying biological processes at the molecular level. Its unique chemical properties allow researchers to investigate interactions with specific molecular targets, contributing to a better understanding of various biological pathways. For instance, structural modifications similar to those in this compound have shown promising antiviral activity against pathogens like SARS-CoV-2 .

Case Study 1: SphK2 Inhibition

A notable study focused on the inhibition of Sphingosine Kinase 2 (SphK2) using analogs of this compound. The presence of the trifluoromethyl group was found to enhance selectivity by approximately 50-fold compared to non-fluorinated analogs. This highlights the significance of structural modifications in developing potent inhibitors for therapeutic applications.

Case Study 2: Antiviral Profiling

Research on related pyrrolidine derivatives indicated promising antiviral activity against various pathogens. Structure-activity relationship (SAR) analysis revealed that modifications similar to those in this compound could lead to derivatives with desirable pharmacological profiles for treating viral infections . The compound's ability to modulate signaling pathways further supports its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The compound may also modulate various signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Enantiomeric Pair: SLM6031434 (S-enantiomer) vs. SLM6081442 (R-enantiomer)

These enantiomers differ in stereochemistry at the pyrrolidine carboximidamide moiety. The S-enantiomer (SLM6031434) exhibits potent SphK2 inhibition (IC₅₀ < 100 nM), while the R-enantiomer (SLM6081442) is significantly less active. This highlights the critical role of stereochemistry in biological activity .

| Compound | Stereochemistry | Biological Activity (SphK2 Inhibition) | Molecular Formula | Source |

|---|---|---|---|---|

| SLM6031434 | S-enantiomer | Potent (IC₅₀ < 100 nM) | C₂₅H₂₈F₃N₅O₂ | |

| SLM6081442 | R-enantiomer | Weak activity | C₂₅H₂₈F₃N₅O₂ |

Trifluoromethoxy Analogs: N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide

This analog replaces the 3-CF₃ group with a trifluoromethoxy (-OCF₃) substituent on the phenyl ring. Its molecular formula (C₁₃H₁₆F₃N₅O) differs significantly from the parent compound, suggesting distinct pharmacokinetic profiles .

| Compound | Substituent | Molecular Formula | Purity | CAS Number | Source |

|---|---|---|---|---|---|

| Target Compound | 3-CF₃ | C₆H₁₀F₃N₃ | N/A | Not provided | N/A |

| Trifluoromethoxy Analog | 4-OCF₃ phenyl | C₁₃H₁₆F₃N₅O | 98% | A1327296 |

Urea-Based Analogs: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

This compound replaces the carboximidamide group with a urea linkage, introducing hydrogen-bonding capabilities. The addition of chloro (-Cl) and cyano (-CN) groups enhances electron-withdrawing effects, which may improve binding to targets like kinase enzymes. Its molecular weight (C₂₁H₁₃ClF₃N₃O₂) and structural complexity suggest distinct bioavailability compared to the simpler pyrrolidine scaffold .

Methyl-Substituted Analogs: 1-Methylpyrrolidine-3-carboximidamide Dihydrochloride

This analog’s dihydrochloride salt form (C₆H₁₄N₃·2HCl) enhances aqueous solubility, making it more suitable for in vitro assays .

Key Findings and Implications

Stereochemistry Matters : Enantiomers of pyrrolidine carboximidamides show drastic differences in SphK2 inhibition, emphasizing the need for chiral synthesis in drug development .

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance target binding but may reduce solubility.

- Polar groups (e.g., urea, -CN) introduce hydrogen-bonding interactions, improving selectivity.

Biological Activity

3-(Trifluoromethyl)pyrrolidine-1-carboximidamide is a unique compound characterized by its trifluoromethyl group attached to a pyrrolidine ring, along with a carboximidamide functional group. This structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific research applications.

- Molecular Formula : C7H12F3N3O

- CAS Number : 1876440-34-4

- Functional Groups : Trifluoromethyl, pyrrolidine, carboximidamide

The trifluoromethyl group enhances the compound's stability and reactivity, while the carboximidamide group provides additional sites for chemical modification and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group can increase binding affinity to target proteins, potentially modulating various signaling pathways. This modulation may lead to therapeutic effects in different biological contexts .

Research Findings

- Sphingosine Kinase Inhibition : Recent studies have highlighted the compound's role as a selective inhibitor of sphingosine kinase (SphK), particularly SphK2. The trifluoromethyl moiety significantly enhances selectivity and potency against SphK2, with IC50 values reported in the low micromolar range .

- Antiviral Activity : Preliminary investigations into the antiviral potential of related compounds have suggested that modifications similar to those found in this compound could yield effective antiviral agents against beta-coronaviruses .

- In Vivo Studies : In animal models, compounds with similar structures have demonstrated significant biological activity, including reduced inflammation and modulation of immune responses, which may be applicable to therapeutic strategies for diseases like multiple sclerosis .

Case Study 1: SphK2 Selective Inhibition

A study investigated the binding characteristics of this compound analogs in SphK2 inhibition. The presence of the trifluoromethyl group was found to enhance selectivity by approximately 50-fold compared to non-fluorinated analogs. This highlights the significance of structural modifications in developing potent inhibitors for therapeutic applications.

Case Study 2: Antiviral Profiling

Research on related pyrrolidine derivatives indicated promising antiviral activity against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications similar to those in this compound could lead to compounds with desirable pharmacological profiles for treating viral infections.

Comparative Analysis

A comparison of this compound with similar compounds illustrates its unique advantages:

| Compound Name | Selectivity for SphK2 | Potency (IC50) | Biological Applications |

|---|---|---|---|

| This compound | High | Low µM | Potential treatment for multiple sclerosis |

| 3-(Trifluoromethyl)pyridine | Moderate | Moderate µM | Antiviral applications |

| 3-(Trifluoromethyl)phenylpyrrolidine | Low | High µM | General pharmacological research |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.